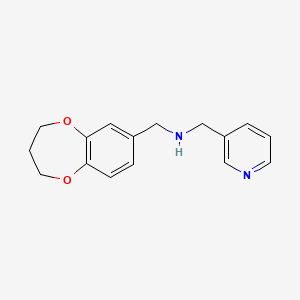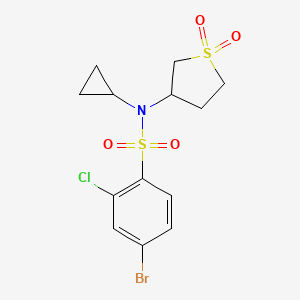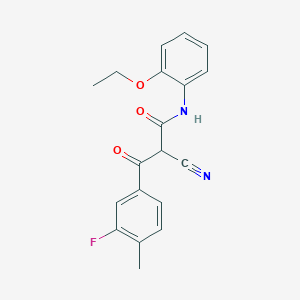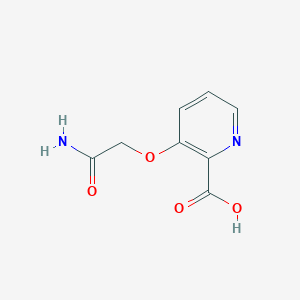
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(pyridin-3-ylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(pyridin-3-ylmethyl)methanamine, commonly known as "CP-55940," is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of cannabinoids, which are compounds that interact with the cannabinoid receptors in the brain and other parts of the body. CP-55940 has been found to have a high affinity for both CB1 and CB2 receptors, which are the two main types of cannabinoid receptors.
作用機序
CP-55940 interacts with the CB1 and CB2 receptors in the brain and other parts of the body, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes such as pain, inflammation, and immune function. CP-55940 acts as a partial agonist of these receptors, which means that it can activate them to a certain extent but not fully.
Biochemical and Physiological Effects
CP-55940 has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and chemokines. CP-55940 has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, CP-55940 has been found to have anti-convulsant effects, which makes it a potential treatment for epilepsy.
実験室実験の利点と制限
One of the advantages of using CP-55940 in lab experiments is its high affinity for both CB1 and CB2 receptors, which makes it a potent tool for studying the endocannabinoid system. Another advantage is that CP-55940 has been extensively studied, and its pharmacological properties are well-known. However, one of the limitations of using CP-55940 in lab experiments is that it is a synthetic compound, which means that it may not accurately mimic the effects of natural cannabinoids.
将来の方向性
There are several future directions for research on CP-55940. One direction is to study its potential use in the treatment of various medical conditions such as chronic pain, epilepsy, and multiple sclerosis. Another direction is to study its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, future research could focus on developing more potent and selective CB1 and CB2 receptor agonists based on the structure of CP-55940.
Conclusion
CP-55940 is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects. CP-55940 interacts with the CB1 and CB2 receptors in the brain and other parts of the body, which are part of the endocannabinoid system. Although there are limitations to using CP-55940 in lab experiments, its pharmacological properties are well-known, and it is a potent tool for studying the endocannabinoid system. There are several future directions for research on CP-55940, including its potential use in the treatment of various medical conditions and the development of more potent and selective CB1 and CB2 receptor agonists.
合成法
CP-55940 is synthesized through a multi-step process that involves several chemical reactions. The first step involves the synthesis of 1,3-benzodioxole, which is then converted to 3,4-dihydro-2H-1,5-benzodioxepin. The final step involves the addition of a pyridin-3-ylmethyl group to the 7-position of the benzodioxepin ring.
科学的研究の応用
CP-55940 has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects. CP-55940 has also been studied for its potential use in the treatment of various medical conditions such as chronic pain, epilepsy, and multiple sclerosis.
特性
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(pyridin-3-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-14(11-17-6-1)12-18-10-13-4-5-15-16(9-13)20-8-2-7-19-15/h1,3-6,9,11,18H,2,7-8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEPJNQTCRTEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CNCC3=CN=CC=C3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(pyridin-3-ylmethyl)methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)


![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7571906.png)
![N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B7571908.png)
![Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate](/img/structure/B7571916.png)


![Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate](/img/structure/B7571942.png)
![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine](/img/structure/B7571953.png)

![1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one](/img/structure/B7571962.png)